p38α MAP Kinase Inhibition: Potency of 1-Ethynyl- vs. 1-Phenylethynyl-Substituted Imidazoles
The 1-ethynyl-substituted dialkynylimidazole 14 demonstrates potent inhibition of p38α with an IC₅₀ of 200 nM [1]. In contrast, 1-phenylethynyl-substituted analogs (compounds 7a–c and 8a–c) exhibit only modest inhibition, achieving 19–83% inhibition at 10 μM [1]. The 1-ethynyl motif confers a >25-fold selectivity for p38α over p38 (IC₅₀ = 5.4 μM) [1].
| Evidence Dimension | p38α MAP kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM (compound 14, 1-ethynyl-substituted dialkynylimidazole) |
| Comparator Or Baseline | 1-Phenylethynyl-substituted dialkynylimidazoles (7a–c, 8a–c): 19–83% inhibition at 10 μM; p38 (off-target): IC₅₀ = 5.4 μM |
| Quantified Difference | 1-Ethynyl analog is >50-fold more potent than 1-phenylethynyl analogs (based on IC₅₀ vs. % inhibition at 10 μM); >25-fold selectivity for p38α over p38 |
| Conditions | In vitro kinase assay, fixed 60 min incubation, 10 μM compound concentration |
Why This Matters
The 1-ethynyl group is critical for achieving potent, selective p38α inhibition; generic substitution with a 1-alkynyl or 1-arylalkynyl analog will result in drastically reduced activity.
- [1] Li, J.; Kaoud, T. S.; LeVieux, J.; Gilbreath, B.; Mohanty, S.; Dalby, K. N.; Kerwin, S. M. Synthesis and biological evaluation of p38α kinase-targeting dialkynylimidazoles. Bioorg. Med. Chem. Lett. 2009, 19 (22), 6293–6297. View Source
